3-[1-(trifluoromethyl)cyclobutyl]pyridine
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Overview
Description
3-[1-(trifluoromethyl)cyclobutyl]pyridine is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(trifluoromethyl)cyclobutyl]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a trifluoromethylated cyclobutane derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-[1-(trifluoromethyl)cyclobutyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[1-(trifluoromethyl)cyclobutyl]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3-[1-(trifluoromethyl)cyclobutyl]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and other cellular processes, leading to various biological effects .
Comparison with Similar Compounds
3-(trifluoromethyl)pyridine: A simpler analog with similar trifluoromethyl and pyridine groups but lacking the cyclobutyl ring.
2,3-dichloro-5-(trifluoromethyl)pyridine: Another related compound with additional chlorine substituents on the pyridine ring.
Uniqueness: 3-[1-(trifluoromethyl)cyclobutyl]pyridine is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
2751611-36-4 |
---|---|
Molecular Formula |
C10H10F3N |
Molecular Weight |
201.2 |
Purity |
0 |
Origin of Product |
United States |
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